

An In-depth Technical Guide to the Physical Characteristics of 2-Hydroxytridecane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Tridecanol**

Cat. No.: **B7820856**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 2-Hydroxytridecane (also known as **2-tridecanol**). The information is compiled from various scientific sources to assist researchers, scientists, and professionals in drug development in understanding the fundamental properties of this long-chain secondary alcohol. This document presents quantitative data in a structured format, outlines general experimental methodologies for the determination of these properties, and visualizes a relevant experimental workflow.

Core Physical and Chemical Properties

2-Hydroxytridecane is a saturated fatty alcohol with the chemical formula $C_{13}H_{28}O$. Its structure consists of a thirteen-carbon chain with a hydroxyl group located on the second carbon atom.

The physical properties of 2-Hydroxytridecane are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₂₈ O	[1] [2] [3] [4] [5]
Molecular Weight	200.36 g/mol	
Melting Point	22-24 °C	
	23 °C	
	29-30 °C	
Boiling Point	256-258 °C (at 760 mmHg)	
110-112 °C (at 12 mmHg)	-	
Density	0.831 g/cm ³	-
Water Solubility	5.237 mg/L at 25 °C (estimated)	
Appearance	Colorless to almost colorless clear liquid. Can be a colorless melt or fused solid at room temperature.	
LogP (o/w)	5.268 (estimated)	
Vapor Pressure	0.002 mmHg at 25 °C (estimated)	
Flash Point	102.22 °C (Closed Cup)	
CAS Registry Number	1653-31-2	

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 2-Hydroxytridecane are not extensively published. However, standard methodologies for long-chain alcohols can be applied. Below are generalized protocols that are typically used for such characterizations.

The melting point of 2-Hydroxytridecane, which can be a solid at or near room temperature, can be determined using a standard melting point apparatus.

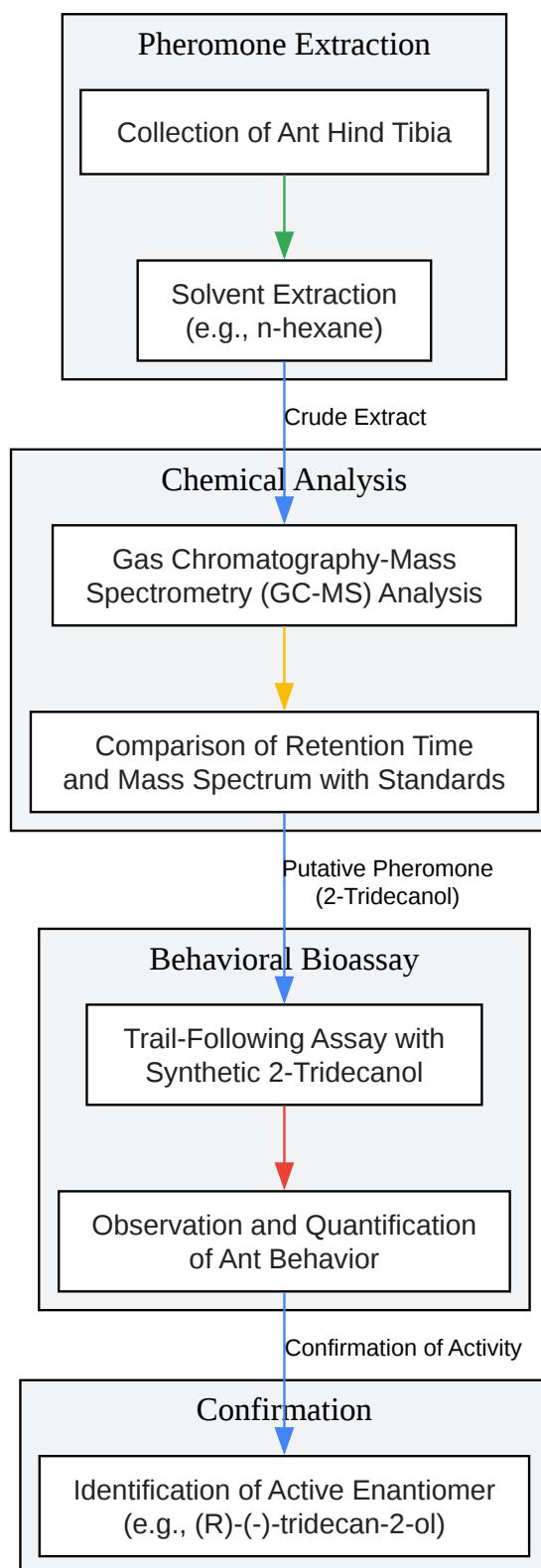
- Apparatus: Capillary melting point apparatus.
- Procedure:
 - A small, dry sample of 2-Hydroxytridecane is packed into a capillary tube.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a controlled rate.
 - The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

The boiling point can be determined by distillation or micro-boiling point methods.

- Apparatus: Distillation apparatus or a Thiele tube for micro-determination.
- Procedure (Distillation):
 - A sample of 2-Hydroxytridecane is placed in a distillation flask with boiling chips.
 - The flask is heated, and the vapor is allowed to rise and equilibrate with the thermometer bulb.
 - The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For vacuum distillation, the pressure is maintained at a constant, reduced level.

The density of liquid 2-Hydroxytridecane can be measured using a pycnometer or a digital density meter.

- Apparatus: Pycnometer or digital density meter.
- Procedure (Pycnometer):


- The mass of a clean, dry pycnometer is determined.
- The pycnometer is filled with the liquid sample, and its mass is measured.
- The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., water).
- The density of 2-Hydroxytridecane is calculated by dividing the mass of the sample by its volume.

Due to its low solubility, methods such as the slow-stir or shake-flask method followed by quantification using gas chromatography are appropriate.

- Apparatus: Stirring plate, flasks, gas chromatograph-mass spectrometer (GC-MS).
- Procedure (Slow-Stir Method):
 - An excess amount of 2-Hydroxytridecane is added to a known volume of water in a flask.
 - The mixture is stirred slowly for an extended period (e.g., 24-48 hours) to reach equilibrium without forming an emulsion.
 - The saturated aqueous solution is then carefully separated from the undissolved alcohol.
 - The concentration of 2-Hydroxytridecane in the aqueous phase is quantified using a suitable analytical technique like GC-MS after extraction into an organic solvent.

Biological Relevance and Experimental Workflow

While 2-Hydroxytridecane is not known to be involved in intracellular signaling pathways, it plays a significant role in chemical ecology as an insect pheromone. For instance, it has been identified as a trail pheromone in the ant *Crematogaster scutellaris*. The general workflow for identifying such a semiochemical is depicted below.

[Click to download full resolution via product page](#)

Workflow for the identification of 2-Hydroxytridecane as an ant trail pheromone.

The following outlines a general protocol for the analysis of insect extracts to identify volatile compounds like 2-Hydroxytridecane.

- Sample Preparation:

- Insect glands (e.g., hind tibia of ants) are dissected and extracted with a non-polar solvent like n-hexane or dichloromethane.
- The extract is concentrated under a gentle stream of nitrogen if necessary.

- GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a capillary column suitable for separating long-chain alcohols (e.g., a non-polar or medium-polarity column like DB-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. For example, an initial temperature of 60°C, held for a few minutes, followed by a ramp up to 280-300°C.
- Injection: The sample is injected in splitless mode to maximize the transfer of analytes to the column.
- Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of the eluting compounds is recorded.

- Data Analysis:

- The retention time of the peak of interest in the sample chromatogram is compared to the retention time of a pure standard of 2-Hydroxytridecane.
- The mass spectrum of the sample peak is compared to the mass spectrum of the standard and to library spectra (e.g., NIST database) for confirmation of its identity.

This guide provides a foundational understanding of the physical characteristics of 2-Hydroxytridecane. For specific applications, it is recommended that these properties be

determined empirically using the described methodologies. The role of this compound in insect chemical communication highlights a key area of its biological relevance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Tridecanol | C13H28O | CID 15449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1653-31-2: 2-Tridecanol | CymitQuimica [cymitquimica.com]
- 3. 2-Tridecanol [webbook.nist.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Characteristics of 2-Hydroxytridecane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7820856#physical-characteristics-of-2-hydroxytridecane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com